![molecular formula C16H18ClF3N6O3 B4582122 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, employing strategies such as condensation, cyclization, and functional group transformations. For example, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, as confirmed by X-ray analysis (Ledenyova et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and LCMS, providing insights into the arrangement of atoms and the spatial orientation of functional groups. For instance, the structure of related compounds has been characterized, revealing details about the molecular geometry and intermolecular interactions (Salian et al., 2017).
Scientific Research Applications
Phenylcyanamidoruthenium Scorpionate Complexes
Research on phenylcyanamidoruthenium scorpionate complexes, which involve coordination chemistry with pyrazole ligands, demonstrates the potential for creating compounds with significant optical and electrochemical properties. These properties suggest applications in materials science, particularly in the development of optical materials with specific light absorption characteristics (Harb et al., 2013).
Energetic N,N'-ethylene-bridged bis(nitropyrazoles)
The synthesis of N,N'-ethylene-bridged bis(nitropyrazoles) and their characterization, including the determination of heats of formation and detonation performance, highlights the potential use of pyrazole derivatives in the development of energetic materials. These materials could be used in various applications requiring high-energy output, such as propellants and explosives (Yin et al., 2014).
properties
IUPAC Name |
N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N6O3/c1-2-11(25-12-5-3-4-9(12)13(22-25)16(18,19)20)15(27)21-6-7-24-8-10(17)14(23-24)26(28)29/h8,11H,2-7H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOZIWZFHBVEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1C=C(C(=N1)[N+](=O)[O-])Cl)N2C3=C(CCC3)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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